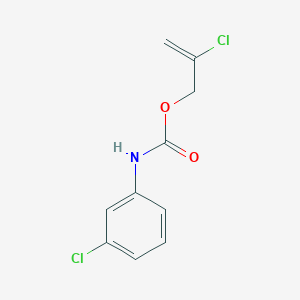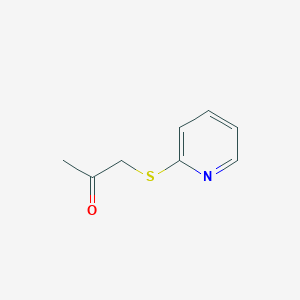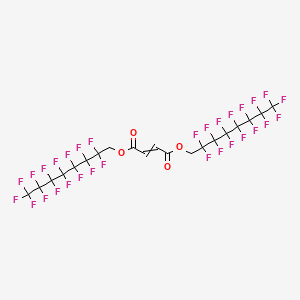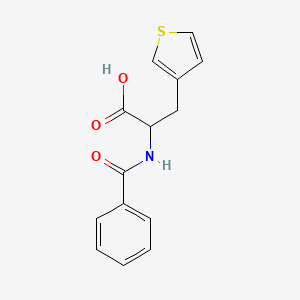
6-(3-Chlorophenyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chlorophenyl)-3-pyridazinamine is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorophenyl group at the 6-position and an amino group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-pyridazinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzonitrile and hydrazine hydrate.
Formation of Pyridazine Ring: The reaction between 3-chlorobenzonitrile and hydrazine hydrate under reflux conditions in ethanol leads to the formation of 3-(3-chlorophenyl)-1,2-dihydropyridazine.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chlorophenyl)-3-pyridazinamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-3-pyridazinamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 6-(3-Chlorophenyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-3-pyridazinamine
- 3-(4-Chlorophenyl)-3-pyridazinamine
- 6-(2-Chlorophenyl)-3-pyridazinamine
Comparison
6-(3-Chlorophenyl)-3-pyridazinamine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
342047-19-2 |
|---|---|
Formule moléculaire |
C10H8ClN3 |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14) |
Clé InChI |
VACJDFMIJSFHGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)
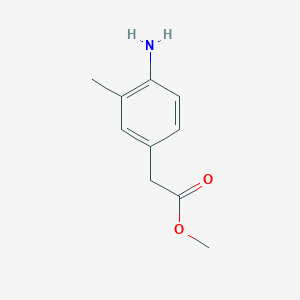
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
